
4-(3-bromopropyl)-1-ethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromopropyl)-1-ethyl-1H-pyrazole is an organic compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing three nitrogen and two carbon atoms. This compound is a white crystalline solid, soluble in water, alcohols, and other organic solvents. It has a melting point of 97-99°C and a boiling point of 243-245°C.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-bromopropyl)-1-ethyl-1H-pyrazole typically involves the reaction of 1-ethyl-1H-pyrazole with 1,3-dibromopropane under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-(3-Bromopropyl)-1-ethyl-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole derivatives.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Addition Reactions: Catalysts like palladium or platinum in the presence of hydrogen gas.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of pyrazole N-oxides.
Addition Reactions: Formation of alkylated pyrazoles.
Aplicaciones Científicas De Investigación
4-(3-Bromopropyl)-1-ethyl-1H-pyrazole has a variety of applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of other organic compounds.
Catalysis: Acts as a catalyst in the polymerization of cyclic ethers.
Biological Research: Investigated for its potential antibacterial and DNA photocleavage activities.
Materials Science: Studied for its potential as a corrosion inhibitor.
Medicinal Chemistry: Explored for its anticancer activity.
Mecanismo De Acción
The mechanism of action of 4-(3-bromopropyl)-1-ethyl-1H-pyrazole involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the pyrazole ring. In biological applications, the compound may interact with cellular components, leading to antibacterial or anticancer effects through mechanisms such as DNA cleavage or inhibition of cellular enzymes .
Comparación Con Compuestos Similares
- 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole
- 1-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole
- 4-(3-Bromopropyl)-1-methyl-1H-pyrazole
Comparison: 4-(3-Bromopropyl)-1-ethyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and applications. Compared to its dimethyl and methyl analogs, it may exhibit different physical properties and reactivity profiles, making it suitable for specific synthetic and research applications .
Propiedades
Fórmula molecular |
C8H13BrN2 |
|---|---|
Peso molecular |
217.11 g/mol |
Nombre IUPAC |
4-(3-bromopropyl)-1-ethylpyrazole |
InChI |
InChI=1S/C8H13BrN2/c1-2-11-7-8(6-10-11)4-3-5-9/h6-7H,2-5H2,1H3 |
Clave InChI |
FZCIEEFDEDJFGQ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=N1)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


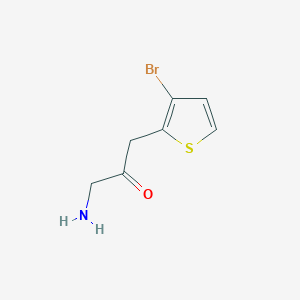
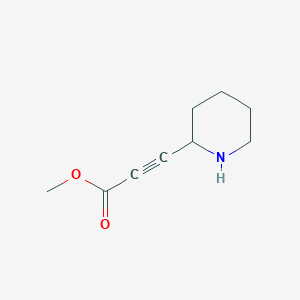
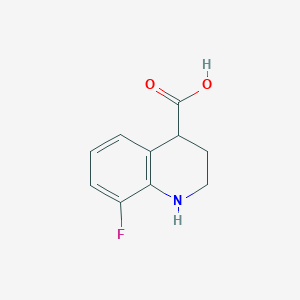
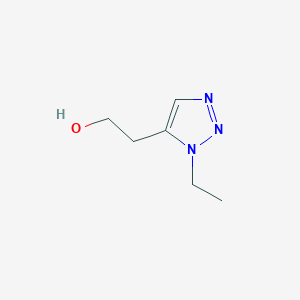
![4-Chloro-2-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}-1,3-thiazole-5-carbaldehyde](/img/structure/B13171204.png)
![Methyl 2-chloro-4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13171205.png)
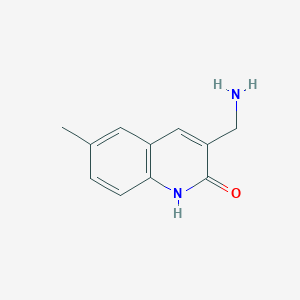
![3A-(aminomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione](/img/structure/B13171212.png)
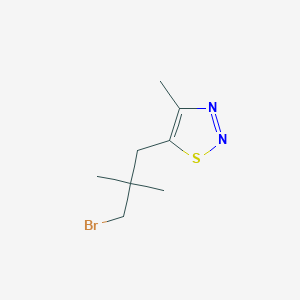

![4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13171231.png)
![3-[(Z)-2-Bromoethenyl]thiophene](/img/structure/B13171236.png)


